molecular formula C18H17N3OS B5614112 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide

Cat. No. B5614112
M. Wt: 323.4 g/mol
InChI Key: QAYGWPKQQQTWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, highlighting the complexity of achieving specific structural configurations. For instance, the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea showcases a multi-step reaction process from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine, illustrating the intricate steps involved in synthesizing related compounds (Liang Fu-b, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through crystallography, revealing the orientation of the pyrimidine ring relative to other structural motifs, such as naphthalene or benzene rings. For example, in the structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide, the pyrimidine ring is inclined at specific angles, indicating the three-dimensional conformation crucial for understanding the compound's interactions and properties (S. Subasri et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often yield a variety of derivatives, showcasing the compound's reactivity and versatility. For example, the reaction of 1-naphthyl-2-cyanoacetamide with different reagents produces novel pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives, highlighting the potential for generating a diverse array of related compounds (A. Fadda et al., 2015).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-9-13(2)20-18(19-12)23-11-17(22)21-16-8-7-14-5-3-4-6-15(14)10-16/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYGWPKQQQTWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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